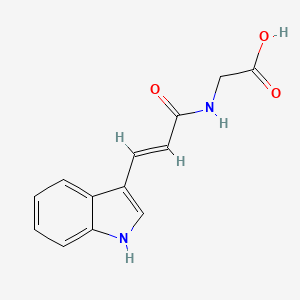

Indolylacryloylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12(15-8-13(17)18)6-5-9-7-14-11-4-2-1-3-10(9)11/h1-7,14H,8H2,(H,15,16)(H,17,18)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIFVCFSAWHIOD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indolylacryloylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3475-68-1, 61994-17-0 | |

| Record name | Indolylacryloylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolylacryloylglycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEY8PP6VM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indolylacryloylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biogenesis of Indolylacryloylglycine

The synthesis of Indolylacryloylglycine is a prime example of a co-metabolite, where both host and microbial processes are essential for its formation. The journey begins with tryptophan and proceeds through a series of intermediates, culminating in the final IAcrGly molecule.

Tryptophan as the Primary Precursor in this compound Synthesis

The biosynthetic pathway of this compound commences with the amino acid L-tryptophan. wikipedia.orgresearchgate.net This essential amino acid serves as the fundamental building block from which the indole (B1671886) structure of IAcrGly is derived. While tryptophan is a precursor to many vital compounds in the body, including proteins and neurotransmitters, a fraction of it is shunted into the pathway leading to IAcrGly. nih.gov

A critical intermediate in the formation of this compound is Indole-3-acrylic acid (IAcrA) . wikipedia.orgchemfont.ca IAcrA is formed from tryptophan through the action of specific enzymes. nih.govbenthamdirect.com It is believed that a two-stage production process is likely, where intestinal microorganisms first catabolize tryptophan to produce indole derivatives, which are then absorbed by the host and converted into IAcrA and subsequently into its glycine (B1666218) conjugate, this compound. researchgate.netchemfont.ca However, the discovery of IAcrGly in the urine of germ-free piglets suggests that the conversion of tryptophan to IAcrA can also occur without the involvement of intestinal microbes. researchgate.net

Glycine Conjugation in this compound Formation

The final step in the biosynthesis of this compound is the conjugation of Indole-3-acrylic acid with the amino acid glycine . This process, known as glycine conjugation, is a well-established phase II detoxification pathway in the body for various carboxylic acids. uniroma1.itnih.gov In this reaction, the carboxylic acid group of IAcrA is linked to the amino group of glycine, forming an amide bond and yielding the final this compound molecule. wikipedia.org

Enzymatic Mechanisms of this compound Synthesis

The synthesis of this compound is orchestrated by a series of specific enzymes that catalyze each step of the pathway.

The conjugation of IAcrA with glycine is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) . wikipedia.org This enzyme is responsible for transferring an acyl group from an acyl-CoA molecule to the nitrogen atom of glycine. wikipedia.org For the reaction to proceed, IAcrA must first be activated to its coenzyme A (CoA) thioester, Indolylacryl-CoA. GLYAT then facilitates the transfer of the indolylacryl group from CoA to glycine, forming this compound and releasing free CoA. wikipedia.org

| Enzyme | Substrates | Product | Cellular Location |

| Glycine N-acyltransferase (GLYAT) | Indolylacryl-CoA, Glycine | This compound, CoA | Mitochondria of the liver and kidney nih.gov |

The production of Indole-3-acrylic acid from L-tryptophan can be catalyzed by the enzyme Tryptophan Ammonia Lyase (TAL) . This enzyme directly converts L-tryptophan into indole-3-acrylic acid and ammonia. nih.govbenthamdirect.com TAL has been isolated and characterized from the bacterium Rubrivivax benzoatilyticus JA2. nih.govresearchgate.net This enzyme is a heterotetramer and exhibits the highest affinity for L-tryptophan. nih.govresearchgate.net

| Enzyme | Substrate | Product | Source Organism | Optimal pH | Optimal Temperature |

| Tryptophan Ammonia Lyase (TAL) | L-Tryptophan | Indole-3-acrylic acid, Ammonia | Rubrivivax benzoatilyticus JA2 nih.govresearchgate.net | 7.5 nih.govresearchgate.net | 35°C nih.govresearchgate.net |

Microbial Contributions to this compound Biogenesis

The gut microbiota plays a significant role in the biogenesis of this compound. asm.orgfrontiersin.org Several species of gut bacteria are capable of metabolizing tryptophan into various indole derivatives, including Indole-3-acrylic acid. chemfont.caasm.org Commensal bacteria such as Peptostreptococcus species are known to produce IAcrA. chemfont.ca Additionally, Clostridium sporogenes can metabolize tryptophan into indolepropionic acid, which can be further converted to IAcrA. frontiersin.org The IAcrA produced by these microbes can then be absorbed by the host and undergo glycine conjugation in the liver or kidney to form this compound. frontiersin.orgnih.gov Therefore, IAcrGly is considered a microbial-host co-metabolite.

| Microbial Species | Tryptophan Metabolite Produced |

| Peptostreptococcus species | Indole-3-acrylic acid (IAcrA) chemfont.ca |

| Clostridium sporogenes | Indolepropionic acid (precursor to IAcrA) frontiersin.org |

| Ruminococcus gnavus | Tryptamine (via decarboxylation) frontiersin.org |

| Lactobacillus species | Skatole (from indole acetic acid) nih.gov |

| Bacteroides species | Skatole (from indole acetic acid) nih.gov |

Identification of Commensal Bacterial Species Involved in Indoleacrylic Acid Production (e.g., Peptostreptococcus species)

Specific members of the gut microbiota have been identified as key producers of Indoleacrylic Acid (IAcrA), the direct precursor to this compound. Notably, several species within the Peptostreptococcus genus possess the genetic capacity for this conversion. nih.govbroadinstitute.orgnih.gov Research has shown that species like Peptostreptococcus russellii and Peptostreptococcus anaerobius can metabolize tryptophan to produce IAcrA. nih.govmdpi.com This capability is linked to the presence of a specific gene cluster, fldAIBC, which enables the production of this tryptophan metabolite. nih.govmdpi.com

The process often involves the conversion of tryptophan to Indole-3-Pyruvate, which is then transformed into Indole-3-Lactic Acid (ILA). Subsequently, bacteria containing phenyllactate dehydratase enzymes convert ILA into IAcrA. researchgate.netfrontiersin.org This metabolic pathway is not exclusive to Peptostreptococcus and has been identified in other gut bacteria as well. researchgate.net

Interactive Table: Bacterial Species in Indoleacrylic Acid (IAcrA) Production

| Bacterial Species | Key Enzyme/Gene Cluster | Role in IAcrA Production | Citations |

|---|---|---|---|

| Peptostreptococcus russellii | fldAIBC gene cluster | Metabolizes tryptophan to produce IAcrA. | nih.gov, broadinstitute.org, nih.gov, researchgate.net |

| Peptostreptococcus anaerobius | fldAIBC gene cluster | Metabolizes tryptophan to produce IAcrA. | researchgate.net, mdpi.com |

| Clostridium sporogenes | Phenyllactate dehydratase | Converts Indole-3-Lactic Acid (ILA) to IAcrA. | researchgate.net, mdpi.com |

| Clostridium botulinum | Phenyllactate dehydratase | Converts Indole-3-Lactic Acid (ILA) to IAcrA. | researchgate.net |

| Clostridium bartlettii | Not specified | Known to synthesize trans-3-indole acrylic acid (IAA). | researchgate.net |

Mammalian Gut Microbiota's Role in Direct Tryptophan Conversion to this compound

The mammalian gut microbiota plays a crucial role in metabolizing dietary tryptophan into a variety of bioactive compounds, including the precursor to this compound. nih.govfrontiersin.orgasm.org Approximately 4-6% of dietary tryptophan is metabolized by gut microbes into substances like indole, tryptamine, and various indole acid derivatives, including indoleacrylic acid (IAcrA). nih.govfrontiersin.org

Influence of Phenylalanine Ammonia-Lyase from Gut Microbiota on this compound Production

The production of this compound's precursor, Indoleacrylic Acid, can be catalyzed by enzymes with ammonia-lyase activity present in the gut microbiota. wikipedia.orgnih.gov Specifically, the enzyme Tryptophan ammonia-lyase directly converts L-tryptophan into indole-3-acrylic acid and ammonia. This enzyme, characterized from the bacterium Rubrivivax benzoatilyticus JA2, acts on L-tryptophan without needing cofactors.

This is analogous to the action of Phenylalanine Ammonia-Lyase (PAL), an enzyme that deaminates phenylalanine to form cinnamic acid. nih.gov Some bacterial enzymes exhibit broad substrate specificity; for instance, an aspartate ammonia-lyase from Lactobacillus paracasei has been shown to also act on phenylalanine and tyrosine. mdpi.com It is hypothesized that a similar ammonia-lyase type reaction by gut microbes on tryptophan is a direct route to forming Indoleacrylic Acid, which is then available for conversion to this compound. nih.gov

Host-Microbe Co-Metabolism in this compound Formation

The formation of this compound is a clear example of host-microbe co-metabolism, where both the host and its resident microbiota contribute essential steps to synthesize the final molecule. researchgate.netmrc.ac.ukplos.org This process occurs in two distinct stages and locations.

Microbial Production of Precursor: In the gut lumen, commensal bacteria metabolize dietary tryptophan to produce Indoleacrylic Acid (IAcrA). nih.gov

Host-Mediated Conjugation: The IAcrA is then absorbed from the gut into the host's circulation. researchgate.net Within the host's cells, endogenous enzymes, such as glycine N-acyltransferase, catalyze the conjugation of IAcrA with the amino acid glycine. This reaction, which requires the initial activation of IAcrA to a CoA-ester, results in the final product, this compound.

This type of metabolic cooperation is not unique. A similar pathway exists for the metabolism of phenylalanine, where gut bacteria convert it to phenylpropionic acid, which the host then re-oxidizes and conjugates to form hippuric acid, one of the most abundant metabolites in mammalian urine. nih.govnih.gov

Non-Microbial Pathways of this compound Precursor Formation (e.g., in Germ-Free Models)

While microbial action is considered the primary source of Indoleacrylic Acid, evidence suggests that its formation may not be exclusively dependent on the gut microbiota. researchgate.net A significant finding that points to a non-microbial pathway is the detection of this compound in the urine of germ-free piglets. researchgate.net The presence of the final conjugate in these animals, which lack intestinal microorganisms, indicates that the host organism may possess an independent, albeit likely minor, pathway for converting tryptophan into the necessary precursors. researchgate.netplos.org

Studies on germ-free mice have shown that they have increased circulating levels of total tryptophan compared to conventional mice, which could provide a greater substrate pool for any existing endogenous pathways. frontiersin.org The exact mechanisms of this host-driven pathway remain less thoroughly investigated compared to the well-documented microbial routes. researchgate.net

Metabolic Pathways and Regulation of Indolylacryloylglycine

Integration of Indolylacryloylglycine within Tryptophan Catabolism

Tryptophan, an essential aromatic amino acid, is catabolized through several pathways in the human body. The vast majority of dietary tryptophan is directed towards two primary routes: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. nih.gov However, a minor, yet significant, portion of tryptophan is metabolized through alternative routes, one of which leads to the formation of this compound. researchgate.netnih.gov

The synthesis of IAcrGly is generally considered a two-stage process. researchgate.netnih.gov It begins with the metabolism of tryptophan by intestinal microorganisms into indole (B1671886) derivatives. researchgate.net One such derivative, indoleacrylic acid (IAcrA), is then absorbed by the host and undergoes conjugation with the amino acid glycine (B1666218) to form this compound. researchgate.net This final conversion step is catalyzed by endogenous enzymes like glycine N-acyltransferase. The pathway can proceed from tryptophan to indole pyruvic acid, which is then converted to indole acrylic acid and subsequently to IAcrGly. nih.govresearchgate.net Another proposed route involves the conversion of indole propionic acid to indole acrylic acid in the liver or kidney, followed by conjugation with glycine. nih.govfrontiersin.org

The kynurenine pathway is the principal metabolic route for tryptophan, accounting for the degradation of approximately 90-95% of ingested tryptophan. nih.govnih.govfrontiersin.org This pathway generates several neuroactive and immunomodulatory compounds, as well as the essential cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govresearchgate.net The formation of this compound represents a separate and quantitatively minor branch of tryptophan catabolism. researchgate.netnih.gov While the kynurenine pathway is primarily driven by host enzymes like tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), the IAcrGly pathway is heavily reliant on initial microbial metabolism. nih.govfrontiersin.org The rate-limiting enzymes of the kynurenine pathway, particularly IDO1, are activated by inflammatory signals, highlighting a key link between tryptophan metabolism and the immune system. nih.govfrontiersin.org Similarly, microbial tryptophan metabolites, including the precursors to IAcrGly, are also recognized for their role in regulating host immunity and inflammation. nih.govmdpi.com

The serotonin pathway utilizes a small fraction, about 1-2%, of dietary tryptophan to synthesize the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. nih.govixcela.com This pathway is crucial for regulating mood, gastrointestinal motility, and circadian rhythms. nih.govnih.gov The metabolic route leading to this compound is distinct from the serotonin pathway. It involves different enzymatic reactions and intermediates, originating largely from the metabolic activities of the gut microbiota rather than the host's neuroendocrine cells. researchgate.netixcela.com While the availability of tryptophan can be a limiting factor for serotonin synthesis, the diversion of tryptophan into the microbial pathway leading to IAcrGly underscores the complex competition for this essential amino acid among various metabolic routes within the host and its microbiome. ixcela.com

This compound as a Component of Aromatic Amino Acid Metabolism

This compound is a product of the metabolism of tryptophan, one of the three common aromatic amino acids (AAAs), alongside phenylalanine and tyrosine. mdpi.comfrontiersin.org Animal species cannot synthesize these essential amino acids and must acquire them from dietary sources. frontiersin.org The metabolism of AAAs is critical not only for protein synthesis but also for producing a wide array of specialized metabolites with vital physiological functions, such as neurotransmitters. frontiersin.orgnih.gov The breakdown of tryptophan into various compounds, including kynurenine pathway metabolites, serotonin, and microbially-derived molecules like IAcrGly, is part of the complex system that regulates the homeostasis of these essential nutrients. mdpi.comresearchgate.net Dysregulation in these pathways can lead to various medical issues, highlighting the importance of understanding the complete metabolic network of aromatic amino acids. mdpi.comfrontiersin.org

Regulatory Mechanisms Governing this compound Levels

The concentration of this compound in the body is not static and is governed by several regulatory factors, primarily the composition and metabolic activity of the gut microbiome and other physiological variables.

The gut microbiota plays a pivotal role in the production of this compound. frontiersin.org The synthesis typically begins when gut bacteria metabolize dietary tryptophan. researchgate.net Specifically, certain species, such as those from the genus Peptostreptococcus, are capable of producing indoleacrylic acid (IAcrA), the direct precursor to IAcrGly. nih.govfrontiersin.org Other bacteria, such as Clostridium sporogenes, are also involved in producing indole derivatives from tryptophan. researchgate.netresearchgate.net This microbially-produced IAcrA is then absorbed from the intestine into the host's circulation. researchgate.net Subsequently, host enzymes, likely in the liver or kidney, conjugate IAcrA with glycine to form the final IAcrGly molecule. nih.govfrontiersin.org

Interestingly, the detection of IAcrGly in the urine of germ-free piglets suggests that a pathway for its synthesis may exist entirely within the host, without microbial intervention, though the gut microbiota is considered the primary driver of its formation. researchgate.netnih.gov

These microbiota-derived tryptophan metabolites, including IAcrA and other indoles, are crucial for maintaining host homeostasis. mdpi.com They act as signaling molecules that can modulate the host's immune system, strengthen the intestinal barrier function, and regulate inflammation, thereby playing a protective role in intestinal health. nih.govfrontiersin.org

The excretion of this compound, typically measured in urine, is subject to variation based on several factors, including season, age, and sex. researchgate.netpeerj.com

Research has reported seasonal fluctuations in IAcrGly excretion, with some studies noting a significant increase during the summer months. researchgate.net This has led to speculation about a possible link to greater sun exposure, although the precise mechanism remains unclear. researchgate.net

Age and sex also appear to influence IAcrGly levels. A metabolomics study analyzing urine from healthy children and adults found that levels of tryptophan metabolites, including this compound, differed between sexes. peerj.com Specifically, females and girls tended to have higher urinary concentrations of this compound compared to their male counterparts across the lifespan. peerj.com

Table 1: Factors Influencing this compound Excretion

| Factor | Observation | Source(s) |

|---|---|---|

| Season | Increased excretion observed in "summer" compared to "winter" in some study groups. | researchgate.net |

| Age | Levels vary across the lifespan. | researchgate.netpeerj.com |

| Sex | Higher urinary levels reported in females/girls compared to males/boys. | peerj.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-hydroxyanthranilic acid |

| 3-hydroxykynurenine |

| 5-hydroxyindoleacetic acid |

| 5-hydroxytryptamine (Serotonin) |

| Anthranilic acid |

| Glycine |

| Indoleacrylic acid (IAcrA) |

| Indole pyruvic acid |

| This compound (IAcrGly) |

| Kynurenic acid |

| Kynurenine |

| Melatonin |

| Nicotinamide adenine dinucleotide (NAD+) |

| Phenylalanine |

| Picolinic acid |

| Quinolinic acid |

| Tryptamine |

| Tryptophan |

| Tyrosine |

Biological Roles and Molecular Mechanisms of Indolylacryloylglycine

Interactions with Intestinal Barrier Function and Permeability

The integrity of the intestinal barrier is crucial for maintaining gut homeostasis and preventing the translocation of harmful substances from the gut lumen into the systemic circulation. The role of tryptophan metabolites, including IAG and its precursor indoleacrylic acid (IA), in modulating this barrier is an active area of research.

Some studies have suggested that IAG may be associated with increased intestinal epithelial permeability. nih.gov It has been hypothesized that this effect could be due to membrane damage induced by its precursor, indoleacrylic acid, leading to increased permeation of compounds that can disrupt intestinal homeostasis. nih.gov

Indoleacrylic Acid's Role in Suppressing Inflammation and Enhancing Epithelial Barrier Function

In contrast to the potential effects of IAG on permeability, its precursor, indoleacrylic acid (IA), has been shown to have a beneficial impact on the intestinal epithelial barrier. nih.govnih.govresearchgate.net IA, produced by commensal bacteria such as Peptostreptococcus species, has been demonstrated to promote intestinal epithelial barrier function and mitigate inflammatory responses. nih.govnih.govresearchgate.net Research indicates that IA can enhance the expression of genes involved in goblet cell function, such as Mucin 2 (Muc2), which is a key component of the protective mucus layer in the intestine. nih.gov Furthermore, IA has been found to suppress inflammatory responses, and stimulating its production is being considered as a potential therapeutic strategy for inflammatory bowel disease (IBD). nih.govnih.govresearchgate.net

Research Findings on Indoleacrylic Acid and Intestinal Barrier Function

| Compound | Observed Effect | Proposed Mechanism | Source |

|---|---|---|---|

| Indoleacrylic Acid (IA) | Promotes intestinal epithelial barrier function | Enhances expression of genes like Muc2 involved in goblet cell function | nih.gov |

| Indoleacrylic Acid (IA) | Mitigates inflammatory responses | Stimulation of IA production may have therapeutic benefits for IBD | nih.govresearchgate.net |

| Indolylacryloylglycine (IAG) | Potentially increases intestinal epithelial permeability | Hypothesized to be caused by membrane damage from its precursor, indoleacrylic acid | nih.gov |

Potential Immunomodulatory Activities of this compound and Related Indoles

The gut microbiota and their metabolites, including indole (B1671886) compounds, are increasingly recognized as key players in the modulation of the host immune system. nih.gov While direct studies on the immunomodulatory activities of IAG are limited, the broader class of indole derivatives exhibits significant effects on immune responses. frontiersin.orgmdpi.com

Immunomodulatory Activities of Indole Compounds

| Compound/Metabolite | Observed Immunomodulatory Effect | Potential Mechanism | Source |

|---|---|---|---|

| Indole | Reduces pro-inflammatory cytokine IL-8 and NF-κB expression | Direct modulation of inflammatory pathways | frontiersin.org |

| Indole Derivatives | Activation of the Aryl Hydrocarbon Receptor (AhR) | AhR signaling is crucial for immune homeostasis | frontiersin.orgmdpi.com |

| This compound (IAG) | Identified in immune-related conditions like schistosomiasis | Potential contribution to the immunomodulatory pool of tryptophan metabolites | researchgate.netjcu.edu.au |

Modulation of Cellular Signaling Pathways by this compound

The biological effects of IAG are likely mediated through its interaction with specific cellular signaling pathways. While research specifically focused on IAG is still emerging, studies on related indole compounds provide insights into potential mechanisms.

One of the most prominent pathways implicated in the action of indole metabolites is the Aryl Hydrocarbon Receptor (AhR) signaling pathway. uanl.mxfrontiersin.orgresearchgate.net The AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, inflammation, and barrier function. nih.govmdpi.com Several tryptophan metabolites can act as AhR ligands, and it is plausible that IAG may also interact with this receptor, thereby influencing the expression of its target genes. frontiersin.orgresearchgate.net

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation, is another potential target. asm.org Indole compounds have been shown to inhibit NF-κB activation, suggesting that IAG could exert anti-inflammatory effects through this mechanism. frontiersin.org The interplay between AhR and NF-κB signaling is complex, with evidence of crosstalk between the two pathways. frontiersin.org

Influence on Host Metabolism Beyond Tryptophan Pathways

While IAG is a direct product of tryptophan metabolism, its influence may extend to other metabolic pathways within the host. ixcela.comresearchgate.net Metabolomic studies have begun to uncover these broader connections.

For instance, research has indicated a potential link between IAG and lipid metabolism. Specifically, alterations in the levels of acylcarnitines, which are involved in fatty acid oxidation, have been observed in relation to IAG. Additionally, studies have shown that diets affecting the gut microbiota can lead to changes in both IAG and compounds involved in fatty acid metabolism, such as dodecanedioic acid and sebacic acid. mdpi.com

Beyond lipid metabolism, IAG may also be associated with the metabolism of other amino acids. ed.ac.ukresearchgate.net For example, changes in the levels of IAG have been noted alongside alterations in metabolites of other amino acids in various physiological and pathological states. ed.ac.uknih.gov

Metabolic Influence of this compound Beyond Tryptophan

| Metabolic Pathway | Observed Association with IAG | Potential Implication | Source |

|---|---|---|---|

| Lipid Metabolism | Associated with changes in acylcarnitines and fatty acids like dodecanedioic and sebacic acid. | IAG may influence fatty acid oxidation and other lipid-related processes. | mdpi.com |

| Amino Acid Metabolism | Alterations in IAG levels have been observed alongside changes in other amino acid metabolites. | Suggests a broader role for IAG in the regulation of amino acid homeostasis. | ed.ac.ukresearchgate.net |

Structure-Activity Relationship Research of this compound Analogs

Currently, there is limited specific research available on the structure-activity relationships (SAR) of this compound analogs. SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for the rational design of new molecules with improved properties.

While direct SAR studies on IAG are not prominent in the searched literature, research on other indole-based compounds provides a foundation for future investigations. For example, SAR studies have been conducted on indole derivatives targeting enzymes like phospholipase D and monocarboxylate transporter 1, revealing how different substituents on the indole ring affect their inhibitory activity. bohrium.comacs.org Such studies highlight the importance of the indole scaffold and how modifications can significantly alter biological effects. Future research focusing on the synthesis and biological evaluation of IAG analogs could provide valuable insights into its mechanisms of action and potential therapeutic applications.

Analytical Methodologies for Indolylacryloylglycine Research

Chromatographic Techniques for Indolylacryloylglycine Detection and Quantification

Chromatographic methods form the foundation for separating IAG from complex biological samples, such as urine, prior to its quantification. wikipedia.org High-performance liquid chromatography (HPLC) is a cornerstone technique in this field. wikipedia.org

HPLC coupled with ultraviolet (UV) detection is a robust and widely used method for the analysis of IAG. youtube.com This approach separates IAG from other urinary components based on its interaction with a stationary phase packed in a column. youtube.com Following separation, the compound is detected as it passes through a UV detector, which measures the absorbance of UV light at a specific wavelength. youtube.com

Research has established specific isocratic HPLC methods for IAG quantification. One such method involves the use of a reversed-phase column and a mobile phase composed of an ethanol (B145695) and acetic acid mixture. nih.gov This technique has demonstrated a lower response limit of approximately 1 µmol/l at a detection wavelength of 280 nm. nih.gov Another rapid analysis method utilizes reversed-phase liquid chromatography with UV absorbance detection set at 326 nm, achieving a limit of quantitation of 26.2 ng/ml in human urine. nih.gov It was noted in this research that IAG undergoes a reversible isomerization when exposed to light. nih.gov

Table 1: HPLC-UV Method Parameters for this compound Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov |

|---|---|---|

| Column | Spherisorb ODS, 5 µm (125 x 4 mm I.D.) | Reversed-phase LC |

| Mobile Phase | Ethanol-1% acetic acid (27:73) | Not specified |

| Flow Rate | 0.7 ml/min | Not specified |

| Detection | UV at 280 nm | UV at 326 nm |

| Limit of Quantification | ~1 µmol/l | 26.2 ng/ml |

The evolution of HPLC column technology has introduced monolithic columns as a powerful alternative to traditional particle-packed columns. mdpi.com Monolithic columns consist of a single, continuous piece of porous material, often silica (B1680970) or a polymer, which is sealed in a tube. nih.gov This structure is characterized by a bimodal pore distribution, featuring large macropores that allow for high mobile phase flow rates with low backpressure and smaller mesopores that provide the large surface area required for chromatographic separation. mdpi.comnih.gov

The primary advantages of monolithic columns include:

High Permeability and Speed: The unique structure results in lower flow resistance, enabling the use of higher flow rates (up to 10 mL/min) and significantly reducing analysis times compared to conventional columns. mdpi.comchromatographyonline.com

High Efficiency: Despite the high flow rates, monolithic columns maintain high separation efficiency. chromatographyonline.com

Versatility: They are suitable for analyzing complex biological materials, including applications in proteomics and metabolomics. nih.govdrawellanalytical.compharmacyjournal.org

While specific studies detailing the use of monolithic columns for IAG analysis are not prevalent, their demonstrated success in separating other tryptophan metabolites and their performance in complex biological matrices suggest their high potential for improving the speed and efficiency of IAG research. nih.govnih.gov

Effective sample preparation is critical to remove interfering substances from biological fluids before chromatographic analysis. sigmaaldrich.comlcms.cz Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes, including IAG, from complex matrices like urine and plasma. nih.govnih.govthermofisher.com The fundamental principle of SPE involves passing a liquid sample through a solid sorbent material, which selectively retains either the analyte of interest or the impurities. sigmaaldrich.com

For IAG analysis, reversed-phase SPE cartridges, such as the Sep-Pak C18, have been successfully used. nih.gov The general procedure involves a multi-step process:

Conditioning: The sorbent is activated with a solvent like methanol (B129727) and then equilibrated with water or a buffer similar to the sample matrix. scharlab.com

Loading: The pre-treated sample (e.g., deproteinized urine) is passed through the cartridge. IAG and other nonpolar compounds are retained on the C18 sorbent. nih.govscharlab.com

Washing: The cartridge is washed with a weak solvent to remove polar, interfering compounds. scharlab.com

Elution: A stronger, nonpolar solvent is used to elute the retained IAG from the sorbent for subsequent HPLC analysis. scharlab.com

This cleanup step is crucial for improving the accuracy of the analysis and extending the life of the analytical HPLC column. thermofisher.com

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers superior sensitivity and specificity compared to UV detection, making it an invaluable tool for IAG research. wikipedia.org It works by measuring the mass-to-charge ratio (m/z) of ionized molecules, which allows for the precise identification and quantification of target compounds. wikipedia.org

Tandem mass spectrometry, also known as MS/MS, is a technique where two mass analyzers are used in sequence to increase the specificity of detection. wikipedia.org The process involves selecting a precursor ion (in this case, the molecular ion of IAG) in the first mass analyzer, fragmenting it into smaller product ions in a collision cell, and then analyzing these product ions in the second mass analyzer. wikipedia.org

This fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint for confirmation. wikipedia.org This is particularly important when analyzing complex biological samples where isobaric compounds (molecules with the same mass but different structures) might interfere with the analysis. labmanager.com When developing methods for structurally related compounds like tryptophan metabolites, it is crucial to investigate and mitigate potential cross-interferences between the molecules' MS/MS channels. mdpi.com Selected reaction monitoring (SRM), a scan mode in MS/MS, is frequently used for quantitative analysis, offering high sensitivity and a wide dynamic range. wikipedia.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the quantitative analysis of low-abundance metabolites like IAG in biological fluids. wikipedia.org360biolabs.com This hybrid technique combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of MS/MS. wikipedia.orgcreative-proteomics.com

Several LC-MS/MS methods have been developed for the analysis of tryptophan and its metabolites. mdpi.comwaters.com These methods typically involve sample preparation using protein precipitation or SPE, followed by separation on a reversed-phase column and detection by an MS/MS system. mdpi.comwaters.comnih.gov The use of isotope-labeled internal standards is common to ensure high accuracy and precision. nih.gov

Table 2: Example UPLC-MS/MS Method for Tryptophan Metabolite Analysis waters.comlcms.cz

| Parameter | Details |

|---|---|

| Sample Preparation (Plasma) | Solid-Phase Extraction (SPE) |

| LC System | ACQUITY UPLC I-Class System |

| Column | CORTECS T3, 2.7 µm (2.1 x 30 mm) |

| Mobile Phase A | 0.01% formic acid in water |

| Mobile Phase B | 50% isopropanol (B130326) in acetonitrile (B52724) with 0.01% formic acid |

| Flow Rate | 0.45 mL/min |

| Mass Spectrometer | Tandem quadrupole mass spectrometer |

| Analysis Time | < 3 minutes |

Predicted LC-MS/MS spectral data for this compound are available in public databases, which can aid in method development and compound identification. hmdb.ca

Table 3: Predicted LC-MS/MS Spectrum Data for this compound (Positive QTOF) hmdb.ca

| Collision Energy | Predicted m/z Peaks |

|---|---|

| 10V | 245.08, 227.07, 170.06, 144.08 |

| 20V | 245.08, 227.07, 170.06, 144.08, 130.07, 117.06 |

| 40V | 227.07, 170.06, 144.08, 130.07, 117.06, 103.05, 91.05 |

Application of Stable-Isotopically-Labelled Internal Standards

In quantitative bioanalytical methods, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS), the use of a stable-isotopically-labelled (SIL) internal standard is a cornerstone for achieving accurate and reproducible results. waters.comchromatographyonline.com A SIL analog of the analyte, such as dideuterated IAG, is chemically identical to the target molecule but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netacanthusresearch.com This near-identical chemical and physical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, thereby compensating for variations in sample extraction, and ionization efficiency in the mass spectrometer. waters.comlgcstandards.com

The use of SIL internal standards has been shown to significantly reduce the impact of matrix effects and lead to reproducible and accurate recovery in LC-MS/MS assays. acanthusresearch.com For a SIL internal standard to be effective, several factors must be considered:

Stability of the Label: The isotopes must be placed in positions on the molecule where they are not prone to exchange with protons from the solvent or sample matrix. acanthusresearch.com

Mass Difference: A sufficient mass difference, typically three or more mass units for small molecules, is necessary to prevent spectral overlap between the analyte and the internal standard. acanthusresearch.com

Isotopic Purity: The SIL internal standard should be free from any detectable levels of the unlabeled analyte to avoid artificially inflating the measured concentration. waters.comacanthusresearch.com

One study on the analysis of IAG in human urine successfully employed dideuterated IAG as an internal standard with a phenyl-hexyl column and isocratic elution. researchgate.net This approach, using a stable-isotopically-labelled internal standard and non-matrix calibration standards, achieved high coefficients of determination (r²) for the calibration lines, indicating excellent linearity. researchgate.net

However, it is crucial to note that even SIL internal standards may not always perfectly correct for matrix effects. A slight difference in retention time between the analyte and its SIL counterpart, sometimes caused by a deuterium isotope effect, can lead to different degrees of ion suppression for each compound. nih.gov This can ultimately affect the accuracy of the method. nih.gov Therefore, careful validation is always necessary.

Metabolomic Profiling Techniques for this compound and Related Metabolites

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the role of IAG and other tryptophan metabolites. evotec.com Various analytical platforms, primarily centered around mass spectrometry, are utilized for this purpose. mdpi.com

Hydrophilic Interaction Chromatography (HILIC)-UHPLC with Mass Spectrometry

Hydrophilic Interaction Chromatography (HILIC) is a chromatographic technique particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase (RP) chromatography. plos.orgmdpi.com When coupled with ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry (MS), HILIC-UHPLC/MS offers a powerful tool for the analysis of polar metabolites like IAG. plos.orgresearchgate.net

HILIC separation is based on the partitioning of analytes between a hydrophilic stationary phase and a mobile phase containing a high concentration of an organic solvent and a small amount of water. nih.gov This technique provides complementary information to RP chromatography, allowing for a more comprehensive coverage of the metabolome. plos.org The combination of HILIC with MS can significantly expand the number of detected analytes. plos.org

While HILIC is advantageous for polar compounds, challenges can arise, such as achieving suitable peak shapes for some metabolites. researchgate.net Optimization of various parameters, including column temperature, mobile phase flow rate, additive concentration, and pH, is often necessary to achieve optimal peak resolution and ionization efficiency. nih.gov For instance, the addition of trifluoroacetic acid to the mobile phase has been shown to be crucial for achieving optimum resolution of intact glycoforms and minimizing ion suppression in HILIC-MS analysis. vu.nl

Untargeted Metabolomic Analysis in Biological Matrices

Untargeted metabolomics aims to capture the broadest possible range of metabolites in a biological sample without a preconceived list of targets. evotec.commetabolomicscentre.ca This exploratory approach is ideal for discovering novel biomarkers and gaining a comprehensive snapshot of the metabolic state. evotec.commetabolomicscentre.ca Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a key technology in untargeted metabolomics, generating large and complex datasets. nih.gov

In the context of IAG, untargeted metabolomic analysis of biological matrices such as urine can reveal alterations in tryptophan metabolism and other related pathways. nih.gov Urine is a particularly valuable biofluid for metabolomic studies as it is easily collected and contains a wide array of metabolic end-products. nih.gov

The workflow for untargeted metabolomics involves several critical steps:

Experimental Design: Careful planning to ensure statistical power and inclusion of appropriate controls. nih.gov

Sample Preparation: Procedures must be designed to minimize bias. nih.gov

Data Acquisition: Typically performed using LC-HRMS to generate high-quality data. nih.gov

Data Pre-processing: Essential for extracting meaningful information from the large datasets. nih.gov

Metabolite Identification and Pathway Analysis: The most time-consuming steps, which involve identifying significant metabolites and placing them into a biological context. nih.gov

Instrumental drift, including fluctuations in retention time and signal intensity, is a significant challenge in large-scale untargeted metabolomics studies. mdpi.com The use of intrastudy quality control (QC) samples, which are typically a pooled mixture of all study samples, is crucial for monitoring and correcting for these variations. mdpi.com

Considerations for Sample Handling and Stability in this compound Analysis

The stability of metabolites in biological samples is a critical preanalytical variable that can significantly impact the accuracy of analytical results. nih.gov Tryptophan and its metabolites, including IAG, can be susceptible to degradation if samples are not handled and stored correctly. nih.gov

Studies have shown that the type of blood matrix (whole blood, plasma, or serum) and the time until processing can affect the stability of kynurenine (B1673888) pathway metabolites. nih.gov For optimal results, it is recommended that serum or plasma be isolated from whole blood immediately after collection. nih.gov Storage temperature is another crucial factor. While some tryptophan metabolites are stable for extended periods when stored at -80°C, degradation can occur at higher temperatures or after multiple freeze-thaw cycles. researchgate.net For example, kynurenine and tryptophan have been found to be stable in urine for 14 days at 4°C, 6 months at -22°C, and 12 months at -84°C. researchgate.net Another study found that most common biochemical analytes in serum are stable for up to 30 days when stored at -20°C. nih.gov

The following table summarizes key considerations for sample handling and stability in the analysis of IAG and related metabolites:

| Parameter | Recommendation | Rationale |

| Blood Matrix | Serum or plasma are preferred over whole blood. nih.gov | Higher concentrations of kynurenine pathway metabolites are found in serum and plasma. nih.gov |

| Processing Time | Isolate serum or plasma from whole blood immediately after collection. nih.gov | Concentrations of kynurenine pathway metabolites can decline when blood is stored for extended periods before processing. nih.gov |

| Storage Temperature | Long-term storage at -80°C is generally recommended for plasma and serum samples. For urine, storage at -84°C is optimal for long-term stability of some tryptophan metabolites. researchgate.net | Prevents degradation of metabolites. researchgate.net |

| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. mdpi.com | Repeated freezing and thawing can lead to the degradation of certain metabolites. researchgate.net |

Indolylacryloylglycine in Preclinical Models and Mechanistic Disease Research

Indolylacryloylglycine as a Putative Metabolic Marker in Neurological Research Models

The connection between gut microbial metabolism and brain function, often termed the "gut-brain axis," has positioned metabolites like IAG as key subjects of investigation in neurological research. Experimental models and metabolomic analyses have explored its association with complex neurodevelopmental conditions.

Research on its Association with Autism Spectrum Disorders (ASD) in Experimental Models and Metabolomic Studies

Metabolomic studies, which involve the comprehensive analysis of metabolites in biological samples, have identified IAG as a potential biomarker for Autism Spectrum Disorders (ASD). Several studies have reported elevated urinary levels of IAG in children diagnosed with ASD compared to control groups. researchgate.netcambridge.org This association is often more pronounced in a subgroup of individuals with ASD who also experience chronic gastrointestinal (GI) disturbances. researchgate.netresearchgate.net

The origin of IAG is linked to gut microflora, and its increased presence is speculated to be an indicator of gut dysbiosis, a microbial imbalance that is frequently reported in individuals with ASD. cambridge.org Initial metabolomic profiling of urine from children with ASD suggested that IAG could be a useful diagnostic marker for the condition. researchgate.net Research has pointed to IAG as part of a distinct metabolic signature in some individuals with ASD, stemming from the conversion of tryptophan into indole (B1671886) derivatives by gut bacteria. researchgate.net

One study specifically noted that urinary IAG levels were significantly higher in children with ASD who had caregiver-reported chronic GI issues compared to those with ASD but without such issues. researchgate.net These findings have spurred further investigation into the metabolic pathways influenced by the gut microbiome in the context of neurodevelopment.

Controversies and Inconsistencies in Research Findings Regarding ASD Association

Despite initial promising findings, the association between elevated IAG levels and ASD is a subject of considerable controversy and inconsistency in the scientific literature. Several research groups have been unable to consistently reproduce the initial findings of elevated IAG in all populations of individuals with ASD. researchgate.net

Some studies have reported no statistically significant difference in urinary IAG levels between children with ASD and their unaffected siblings or unrelated control subjects without ASD. researchgate.net These conflicting results suggest that IAG may not be a universal biomarker for the broader diagnosis of ASD. researchgate.net The discrepancies in findings across different studies could be attributed to a variety of factors, including differences in the study populations (e.g., age, ethnicity), the specific analytical technologies used for metabolomics, and the definition of control groups. researchgate.net It is now thought that IAG might be a useful marker for specific subgroups within the autism spectrum, such as those with co-occurring gastrointestinal problems, rather than a general diagnostic marker for ASD. researchgate.net

Mechanisms Proposed for this compound Involvement in Neurobiological Contexts

The proposed mechanisms for IAG's involvement in neurobiology are primarily centered on the gut-brain axis. IAG is a microbial-host co-metabolite; it is synthesized from tryptophan, an essential amino acid, by gut bacteria which convert it to indoleacrylic acid. This intermediate is then conjugated with glycine (B1666218) by host enzymes.

Elevated levels of IAG are hypothesized to reflect an underlying gut dysbiosis. cambridge.org This imbalance in the gut microbiota can affect intestinal integrity and lead to increased permeability, potentially allowing microbial metabolites to enter systemic circulation and influence neuro-immune pathways. The metabolism of tryptophan itself is crucial for neurodevelopment, as it is a precursor to the neurotransmitter serotonin (B10506). Alterations in tryptophan metabolic pathways, indicated by fluctuating levels of metabolites like IAG, could therefore have downstream effects on neurological function. nih.gov Some researchers propose that the role of such amino acid conjugations may extend beyond simple detoxification to act as neuroregulatory processes by helping to manage the body's levels of key neurotransmitters. nih.gov

This compound in Cancer Research Models

Metabolomic profiling has become a valuable tool in cancer research for identifying biomarkers for diagnosis, prognosis, and treatment response. IAG has emerged as a metabolite of interest in the study of several cancers.

Application in Bladder Cancer Metabolomic Profiling for Grading Distinction

In the field of oncology, urinary metabolomics has been investigated as a non-invasive method for detecting and staging bladder cancer. Research has identified IAG as a component of a metabolite panel that can help distinguish between high-grade and low-grade bladder cancer. nih.govdntb.gov.ua

One study established a robust model for this distinction using a panel of three metabolites: this compound, N2-galacturonyl-L-lysine, and aspartyl-glutamate. nih.govdntb.gov.ua This model demonstrated high accuracy in differentiating between the two grades of bladder cancer. nih.govdntb.gov.ua Another study focusing on non-muscle invasive bladder cancer (NMIBC) also found that metabolites involved in tryptophan metabolism, including IAG, were upregulated in patients with high-grade tumors compared to those with low-grade tumors, particularly in the presence of hematuria. nih.gov A specific panel including IAG showed good performance in distinguishing high- versus low-grade NMIBC. nih.gov Interestingly, a separate study on colorectal cancer noted a significant decrease in urinary IAG concentration in patients, and referenced the finding in bladder cancer where IAG concentration decreased in high-grade compared to low-grade tumors. jcancer.org This suggests that the direction of change in IAG levels may be specific to the type of cancer.

| Study Focus | Key Finding | Associated Metabolites in Panel | Reported Performance Metric (AUC) |

|---|---|---|---|

| Distinction of High- vs. Low-Grade Bladder Cancer | Part of a metabolite panel for grading distinction. nih.govdntb.gov.ua | This compound, N2-galacturonyl-L-lysine, Aspartyl-glutamate nih.govdntb.gov.ua | 0.937 nih.govdntb.gov.ua |

| Distinction of High- vs. Low-Grade NMIBC (with hematuria) | Upregulated in high-grade NMIBC; part of a distinguishing metabolite panel. nih.gov | This compound, Histidinyl-histidine, Indoleacrylic acid, N-acetyl-5-methoxykynuramine, L-3-hydroxykynurenine nih.gov | 0.878 nih.gov |

Metabolic Alterations Involving this compound in Endometrial Cancer Research

Metabolic reprogramming is a hallmark of cancer, and recent studies have begun to explore these changes in endometrial cancer. amresearchreview.com Urinary metabolomics offers a non-invasive approach to identify biomarkers for monitoring treatment efficacy.

A study investigating urinary metabolic changes in endometrial cancer patients undergoing fertility-sparing treatment identified IAG as a key biomarker. researchgate.netnih.govnih.gov Researchers compared the urine metabolomes of patients before treatment and after achieving complete remission. researchgate.netnih.govnih.gov They identified a panel of five metabolites, including this compound, that could effectively predict treatment response. researchgate.netnih.gov This biomarker panel demonstrated excellent predictive ability, suggesting its potential for non-invasively monitoring the effectiveness of fertility-sparing treatments in patients with endometrial cancer. researchgate.netnih.govnih.gov The metabolic pathways enriched in this study included those related to amino acid metabolism. researchgate.netnih.gov

| Study Focus | Key Finding | Associated Metabolites in Panel | Reported Performance Metric (AUC) |

|---|---|---|---|

| Assessing Efficacy of Fertility-Sparing Treatment | Part of a biomarker panel to predict complete remission. researchgate.netnih.govnih.gov | Baicalin, 5beta-1,3,7(11)-Eudesmatrien-8-one, this compound, Edulitine, Physapubenolide researchgate.netnih.gov | 0.982 researchgate.netnih.gov |

This compound in Gastrointestinal and Metabolic Health Research

Association with Gastrointestinal Dysfunction in Research Models

Elevated urinary levels of this compound have been suggested as a potential indicator of gastrointestinal dysfunction. nih.gov Research indicates that IAcrGly is produced by gut microflora, and increased urinary concentrations have been linked to gut dysbiosis. researchgate.net In a study involving children with Autism Spectrum Disorder (ASD), urinary IAcrGly levels were significantly higher in those with reported chronic gastrointestinal disturbances compared to those without. nih.gov This suggests a possible association between this metabolite and gut health. However, the same study did not find a statistically significant difference in urinary IAcrGly between children with ASD and control groups (siblings or unrelated children). nih.gov

The precursor to IAcrGly, indoleacrylic acid (IAcrA), is known to be produced by certain gut bacteria, such as Peptostreptococcus species. frontiersin.org IAcrA has been shown to enhance intestinal epithelial barrier function and reduce inflammatory responses. It is converted to IAcrGly in the liver or kidney. frontiersin.org

| Research Area | Key Findings | Citations |

| Gastrointestinal Dysfunction | Elevated urinary IAcrGly may indicate gut dysbiosis. | nih.govresearchgate.net |

| Autism Spectrum Disorder with GI Symptoms | Higher urinary IAcrGly in ASD children with chronic GI issues. | nih.gov |

| Precursor Activity | Indoleacrylic acid (IAcrA) from gut bacteria improves intestinal barrier function. | frontiersin.org |

Role in Obesity and Systemic Inflammation Studies

Obesity is recognized as a condition characterized by chronic low-grade inflammation, often linked to changes in the gut microbiome. frontiersin.orgnih.govmdpi.comnih.gov This systemic inflammation can alter the metabolism of tryptophan, the precursor to this compound. frontiersin.org Studies have shown that in obese individuals, there is an alteration in tryptophan metabolic pathways, which is associated with systemic inflammation. frontiersin.org

Specifically, research has pointed to a shift in tryptophan degradation towards the kynurenine (B1673888) pathway at the expense of the serotonin pathway in the context of obesity. frontiersin.org While direct studies on IAcrGly levels in obesity are limited, the connection between obesity, inflammation, and altered tryptophan metabolism suggests a potential role for IAcrGly. For instance, inflammatory markers like C-reactive protein (CRP) and interleukin-6 (IL-6) are elevated in obesity and are positively associated with BMI. frontiersin.org Furthermore, gut microbiota-derived tryptophan metabolites can act as ligands for the aryl hydrocarbon receptor (AHR), which is involved in regulating immune responses. frontiersin.org

| Condition | Metabolic Alteration | Associated Factors | Citations |

| Obesity | Altered tryptophan metabolism | Systemic inflammation, changes in gut microbiota | frontiersin.org |

| Obesity | Shift in tryptophan degradation | Increased kynurenine pathway activity | frontiersin.org |

| Obesity-Related Inflammation | Elevated inflammatory markers (hsCRP, hsIL-6) | Positive correlation with BMI | frontiersin.org |

This compound in Other Pathophysiological Contexts (Mechanistic Studies)

Myopathies (e.g., Duchenne Muscular Dystrophy)

Several studies have highlighted a significant association between urinary excretion of this compound and certain myopathies, particularly Duchenne muscular dystrophy (DMD). researchgate.netwikipedia.orgscispace.com In boys with DMD, the excretion of IAcrGly has been observed to be especially pronounced when compared to healthy controls. researchgate.netresearchgate.net

DMD is a severe genetic disorder caused by mutations in the dystrophin gene, leading to progressive muscle wasting. nih.govnih.gov Animal models, such as the mdx mouse, are crucial for studying the pathology of DMD and for developing potential therapies. nih.govmdpi.comworldduchenne.org While the direct mechanistic role of IAcrGly in the pathophysiology of DMD is not fully elucidated, its consistent elevation in urine suggests it could be a relevant biomarker for the condition. wikipedia.org

| Condition | Observation | Significance | Citations |

| Duchenne Muscular Dystrophy (DMD) | Pronounced urinary excretion of IAcrGly in boys with DMD. | Potential biomarker for the disease. | researchgate.netresearchgate.netwikipedia.orgscispace.com |

| Myopathies | Differences in IAcrGly excretion compared to normal controls. | Indicates altered metabolic pathways in muscle diseases. | researchgate.net |

Hepatic Conditions (e.g., Liver Cirrhosis)

Changes in the urinary excretion of this compound have also been noted in the context of hepatic conditions like liver cirrhosis. wikipedia.org Liver cirrhosis is the advanced stage of various chronic liver diseases and is a major cause of hepatocellular carcinoma. jcpjournal.orgmdpi.com The liver plays a central role in metabolic processes, including the conjugation of molecules like indoleacrylic acid with glycine to form IAcrGly. frontiersin.org

In patients with liver tumors, a significantly lower excretion of IAcrGly has been observed compared to control groups. researchgate.net However, this was not the case for all hepatic tumors. In one study, patients with hepatic tumors did not show a significantly lower excretion of IAcrGly. researchgate.net Preclinical studies investigating liver disease often utilize models of alcohol-associated liver disease and non-alcoholic fatty liver disease to understand the underlying mechanisms, which include inflammation and oxidative stress. e-cmh.orgfrontiersin.org While the direct involvement of IAcrGly in the progression of liver cirrhosis is still under investigation, its altered excretion points to a disruption in the metabolic functions of the liver.

| Condition | Observation | Potential Implication | Citations |

| Liver Cirrhosis | Altered urinary excretion of IAcrGly. | Disruption of liver's metabolic functions. | wikipedia.org |

| Hepatic Tumors | Significantly lower excretion of IAcrGly in some patient groups. | Potential biomarker, though not universally consistent. | researchgate.net |

Association with Schistosomiasis-Associated Bladder Pathology

Research has identified this compound as a molecule of interest in the context of urogenital schistosomiasis, a parasitic disease caused by Schistosoma haematobium. nih.govsemanticscholar.org This chronic infection can lead to various bladder pathologies, including an increased risk of bladder cancer. nih.govsemanticscholar.orgcancercontrol.info

In a study comparing individuals with S. haematobium infection and associated bladder pathologies to controls, IAcrGly was found to be abundant in those with schistosomiasis-associated bladder pathology. nih.govsemanticscholar.org This suggests that IAcrGly could be a potential biomarker for the disease-induced pathologies. nih.govsemanticscholar.org The study highlighted that altered glycerophospholipid and sphingolipid metabolism might be key factors in the development of these bladder conditions. nih.govsemanticscholar.org

| Disease | Finding | Relevance | Citations |

| Urogenital Schistosomiasis | Abundance of IAcrGly in individuals with associated bladder pathology. | Potential biomarker for disease-induced bladder conditions. | nih.govsemanticscholar.org |

Role in Early Spontaneous Abortion Predictive Models (Metabolite Panels)

Metabolomic analysis of biofluids has emerged as a promising avenue for the discovery of biomarkers to predict pregnancy-related complications, including spontaneous abortion (SA). Research into urinary metabolic variations during the first trimester has identified specific metabolite panels that can distinguish between healthy pregnancies and those that result in spontaneous abortion.

In one such study, researchers used an ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) based platform to analyze urine samples from pregnant women. Through statistical analysis, including orthogonal partial least squares discriminant analysis (OPLS-DA), they identified a set of potential biomarkers. A logistic regression model was then constructed to evaluate the predictive power of these metabolites. The model demonstrated that a combination of this compound and L-histidine could be used for the early prediction of spontaneous abortion. nih.gov The performance of this predictive model was assessed using a receiver operating characteristic (ROC) curve, which yielded a high area under the curve (AUC), indicating strong predictive capability. nih.gov This research highlights the potential of using non-invasive urinary metabolite profiling to create predictive models for early pregnancy loss. nih.gov

Table 1: Predictive Model for Early Spontaneous Abortion

| Parameter | Description |

|---|---|

| Study Focus | Urinary metabolic variation analysis for biomarker discovery in spontaneous abortion (SA). nih.gov |

| Model Type | Logistic Regression Model based on urinary metabolites. nih.gov |

| Metabolites in Panel | This compound, L-histidine. nih.gov |

| Validation Method | Receiver Operating Characteristic (ROC) plot with 10-fold cross-validation. nih.gov |

| Outcome | The model demonstrated the potential for early, non-invasive prediction of spontaneous abortion. nih.gov |

Metabolomic Profiling in Animal Models of Multiple Sclerosis

Metabolomic studies using animal models of multiple sclerosis (MS) are crucial for understanding the metabolic disturbances that occur during the disease process and for identifying potential biomarkers. The experimental autoimmune encephalomyelitis (EAE) model is the most commonly used animal model for studying MS. nih.govlongdom.org

In a study utilizing a relapsing-remitting EAE (RR-EAE) model in SJL mice, researchers performed untargeted global metabolomic profiling of plasma to identify metabolic alterations associated with the chronic phase of the disease. nih.govlongdom.org This comprehensive analysis identified a total of 282 known metabolites in the plasma. Of these, 44 metabolites showed significant changes in the EAE mice compared to healthy controls, with 32 being up-regulated and 12 down-regulated. nih.gov

Mapping these significantly altered metabolites to their biochemical pathways revealed that six major pathways were impacted in the EAE model. nih.gov One of these key pathways was tryptophan metabolism. nih.govlongdom.org this compound is known to be a conjugate of indoleacrylate (a metabolite of the tryptophan pathway) and glycine, which is then excreted in the urine. nih.govlongdom.org The alteration of the broader tryptophan pathway in the plasma of EAE mice suggests that metabolic changes related to this pathway are a feature of the disease process in this preclinical model. nih.gov

Table 2: Metabolomic Profiling in RR-EAE Animal Model

| Parameter | Description |

|---|---|

| Animal Model | Relapsing-Remitting Experimental Autoimmune Encephalomyelitis (RR-EAE) in SJL mice. nih.govlongdom.org |

| Biological Sample | Plasma collected during the chronic phase of the disease (day 45). nih.gov |

| Methodology | Untargeted global metabolomic profiling using high-throughput liquid and gas chromatography with mass spectrometry. nih.gov |

| Key Findings | A total of 282 metabolites were identified, with 44 showing significant changes in EAE mice versus healthy controls. nih.gov |

| Impacted Pathways | Six major biochemical pathways were significantly altered, including tryptophan and histidine metabolism. nih.gov |

| Relevance | this compound is a urinary metabolite formed from the tryptophan pathway product, indoleacrylate. The study's finding that the tryptophan pathway is significantly altered in the plasma of EAE mice provides a mechanistic link to the disease model. nih.govlongdom.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indoleacrylate |

| Glycine |

| L-histidine |

Future Research Directions and Translational Perspectives for Indolylacryloylglycine

Elucidation of Undefined Biological Roles and Precise Molecular Targets

A primary avenue for future research is the comprehensive characterization of the biological roles of indolylacryloylglycine (IAG) and the identification of its specific molecular targets. While IAG is known to be a metabolite of tryptophan, its precise functions within the body are still largely undefined. nih.govixcela.com It is produced through the conjugation of indole-3-acrylic acid (IAcrA) with glycine (B1666218), a process that may or may not involve gut bacteria. researchgate.net

Future investigations should focus on:

Identifying signaling pathways: Research is needed to determine the specific signaling pathways modulated by IAG. This includes investigating its potential interaction with receptors, enzymes, and transcription factors.

Defining physiological functions: The role of IAG in normal physiological processes needs to be explored. Its precursor, IAcrA, is known to be a plant growth hormone, but its function in animals is still obscure. nih.gov

Investigating organ-specific effects: Studies should examine the effects of IAG on various organs and tissues to understand its systemic impact.

Advanced Methodologies for Comprehensive this compound Metabolic Flux Analysis

To gain a deeper understanding of IAG's role in metabolic networks, the development and application of advanced methodologies for metabolic flux analysis are crucial. nih.gov Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a biological system. nih.govomicstutorials.com

Future research in this area should include:

Isotope labeling studies: Utilizing stable isotope-labeled precursors, such as ¹³C-labeled tryptophan, can trace the metabolic fate of these molecules and quantify the flux through the IAG synthesis pathway. nih.gov

Computational modeling: Integrating experimental data into computational models will enable the prediction of metabolic responses to various stimuli and genetic modifications. omicstutorials.comfrontiersin.org

Dynamic and single-cell analysis: Moving beyond steady-state analysis, dynamic MFA can capture transient metabolic changes, while single-cell MFA can reveal cellular heterogeneity in IAG metabolism. omicstutorials.comnih.gov

Exploring this compound as a Mediator in Host-Microbe Crosstalk

The gut microbiota plays a significant role in tryptophan metabolism, and IAG is considered a co-metabolite of host and microbial activities. nih.gov Therefore, exploring the role of IAG as a mediator in host-microbe crosstalk is a critical area of future research. nih.gov

Key research questions to address include:

Microbial producers of IAG precursors: Identifying the specific gut microbial species responsible for producing IAcrA, the precursor to IAG, is essential. Some research points to Peptostreptococcus species as potential producers.

Impact on immune responses: Investigating how IAG influences host immune responses at the gut mucosal interface and systemically is crucial for understanding its role in inflammatory conditions. nih.gov

Modulation of gut barrier function: Determining the effect of IAG on the integrity of the intestinal epithelial barrier is important, as its precursor, IAcrA, has been shown to improve barrier function. researchgate.netnih.gov

Development of Animal Models for Specific this compound Pathway Dysregulation

To investigate the causal role of IAG in health and disease, the development of specific animal models with dysregulated IAG pathways is necessary. nih.gov These models will be invaluable for in-depth mechanistic studies.

Approaches for developing such models include:

Germ-free and gnotobiotic models: Utilizing germ-free animals colonized with specific bacterial strains can help dissect the contribution of the gut microbiota to IAG production. nih.gov Interestingly, the presence of IAG in the urine of germ-free piglets suggests that its synthesis can occur without the involvement of intestinal microorganisms. researchgate.netnih.gov

Genetic manipulation: Creating knockout or transgenic animal models with altered expression of enzymes involved in IAG synthesis, such as glycine N-acyltransferase, will allow for the study of the specific consequences of IAG deficiency or overproduction.

Dietary interventions: Manipulating the dietary intake of tryptophan and other precursors can be used to modulate IAG levels and study its effects.

Mechanistic Studies on this compound-Associated Pathophysiological States

Elevated or altered levels of IAG have been reported in various pathological conditions, but the underlying mechanisms are not well understood. wikipedia.org Mechanistic studies are needed to elucidate the role of IAG in these disease states.

Future research should focus on:

Neurological and developmental disorders: The link between elevated urinary IAG and autism spectrum disorders (ASD) requires further investigation to determine if it is a causal factor or a biomarker. nih.govcambridge.org While some studies report significantly higher levels of IAG in individuals with ASD, others have found no association. wikipedia.orgnih.gov

Cancer: IAG has been identified as a potential biomarker in endometrial and bladder cancer. nih.gov Mechanistic studies are needed to understand its role in cancer progression and its potential as a therapeutic target.

Gastrointestinal and metabolic diseases: Given its origins in gut microbial metabolism, the role of IAG in gastrointestinal disorders and metabolic diseases warrants further exploration. cambridge.org

Research Findings on this compound

| Research Area | Key Findings | Potential Implications |

| Biomarker for Disease | Elevated urinary IAG has been observed in some individuals with autism spectrum disorders. nih.gov It has also been identified as part of a metabolite panel for predicting treatment response in endometrial cancer and distinguishing between high and low-grade bladder cancer. nih.gov | IAG could serve as a non-invasive diagnostic or prognostic marker for various conditions. nih.govnih.gov |

| Metabolism and Origin | IAG is synthesized from tryptophan via indole-3-acrylic acid (IAcrA). wikipedia.org This process can be influenced by both host enzymes (e.g., glycine N-acyltransferase) and gut microbiota. However, its presence in germ-free animals suggests an endogenous production pathway as well. researchgate.netnih.gov | Understanding the dual origins of IAG is crucial for interpreting its levels and targeting its production. |

| Host-Microbe Interaction | The gut microbiota, particularly species like Peptostreptococcus, can produce IAcrA, the precursor to IAG. The precursor, IAcrA, has been shown to have anti-inflammatory effects and can improve intestinal barrier function. nih.gov | IAG may be a key signaling molecule in the communication between the gut microbiome and the host, influencing gut health and immunity. nih.gov |

| Association with Other Conditions | Altered IAG excretion has been noted in conditions such as Hartnup disease, celiac disease, photodermatosis, muscular dystrophy, and liver cirrhosis. wikipedia.org | The broad range of associated conditions suggests IAG may be involved in fundamental physiological processes that are disrupted in various diseases. wikipedia.org |

Q & A

Q. What are the standard protocols for detecting and quantifying Indolylacryloylglycine in biological samples?

- Methodological Answer : IAG detection typically employs high-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection. For urine samples, reverse-phase C18 columns are used with mobile phases like methanol:water (acidified with trifluoroacetic acid) for optimal separation. Quantification requires calibration with synthetic IAG standards and validation via spike-recovery experiments . Liquid chromatography-mass spectrometry (LC-MS) is preferred for higher sensitivity, with electrospray ionization (ESI) in negative ion mode and monitoring of the [M-H]⁻ ion (m/z 243.1 for IAG). Internal standards (e.g., deuterated IAG) are critical for correcting matrix effects .

Q. What is the biological significance of this compound in human metabolism?

- Methodological Answer : IAG is a conjugated metabolite derived from tryptophan via indoleacrylic acid and glycine conjugation. It is implicated in pathologies such as urogenital schistosomiasis-associated bladder damage, muscular dystrophy, and autism. Researchers should profile IAG alongside other tryptophan metabolites (e.g., 5-hydroxyindoleacetic acid) to contextualize its role in serotonin degradation or gut microbiota-mediated pathways. Gender-specific differences in urinary IAG levels (higher in females) suggest hormonal regulation of tryptophan metabolism, necessitating stratification by sex in clinical studies .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on IAG’s diagnostic utility across diseases?

- Methodological Answer : Discrepancies arise from confounding variables like seasonal UV exposure (↑ IAG in summer), age-dependent excretion patterns (↓ in children <6 years), and comorbidities (e.g., tumors may suppress IAG). To address this:

Controlled Study Design : Standardize sample collection times, dietary intake (tryptophan-rich foods), and UV exposure history.

Multivariate Analysis : Use principal component analysis (PCA) or machine learning to distinguish disease-specific IAG signatures from confounding metabolic shifts.

Longitudinal Sampling : Track IAG levels over months to disentangle transient fluctuations from pathology-driven changes .